molecular formula C9H12O4 B141944 4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol CAS No. 577976-26-2

4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol

Cat. No.: B141944
CAS No.: 577976-26-2
M. Wt: 184.19 g/mol
InChI Key: YWTLCGMGZCXRMS-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol is an organic compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol It is a derivative of benzene, featuring hydroxyl and methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the hydroxylation of a suitable precursor, followed by methoxylation. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process includes the careful control of temperature, pressure, and the concentration of reactants to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like chloroform, dichloromethane, and ethyl acetate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives .

Scientific Research Applications

4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can modulate biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylcatechol (3-methylbenzene-1,2-diol)
  • 4-Methylcatechol (4-methylbenzene-1,2-diol)
  • Orcinol (5-methylbenzene-1,3-diol)
  • Guaiacol (2-methoxyphenol)
  • Mequinol (4-Methoxyphenol)

Uniqueness

4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-hydroxy-1-methoxyethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-13-9(5-10)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTLCGMGZCXRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625425
Record name 4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577976-26-2
Record name 4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol
Reactant of Route 2
4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol
Reactant of Route 3
4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol
Reactant of Route 4
4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol
Reactant of Route 5
4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol
Reactant of Route 6
4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol

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